molecular formula C22H24N4OS2 B5087245 5-{[2-oxo-2-(2,2,4-trimethyl-4-phenyl-3,4-dihydro-1(2H)-quinolinyl)ethyl]thio}-1,3,4-thiadiazol-2-amine

5-{[2-oxo-2-(2,2,4-trimethyl-4-phenyl-3,4-dihydro-1(2H)-quinolinyl)ethyl]thio}-1,3,4-thiadiazol-2-amine

Cat. No. B5087245
M. Wt: 424.6 g/mol
InChI Key: HJUWPHOBLUYMNU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiadiazole derivatives involves multiple steps, including the initial formation of carbohydrazide from 8-hydroxyquinoline and methyl chloroacetate, followed by treatment with phenyl iso/thioisocyanates to yield thio/semicarbazide derivatives. These derivatives, upon acidic and basic intramolecular cyclization, lead to the formation of thiadiazol amine compounds (Saeed et al., 2014). Another pathway includes Mn(II) catalyzed reactions to synthesize thiadiazole derivatives, demonstrating the versatility of methods to obtain these compounds (Dani et al., 2013).

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives has been characterized using spectroscopic techniques and elemental analyses, with some structures confirmed via X-ray crystallography. This provides a detailed understanding of the molecular geometry, bonding patterns, and overall architecture of the compounds (Saeed et al., 2014).

Chemical Reactions and Properties

Thiadiazole derivatives exhibit a range of chemical reactions, including cyclization and condensation processes, which are essential for their synthesis. The reactivity of these compounds is influenced by their molecular structure, particularly the functional groups present, which determine their chemical properties and potential applications (Dani et al., 2013).

Physical Properties Analysis

Physical properties such as solubility, melting points, and crystalline structure are crucial for understanding the behavior of thiadiazole derivatives under various conditions. These properties are determined through detailed physical characterization, including spectroscopic and crystallographic analyses (Saeed et al., 2014).

Chemical Properties Analysis

The chemical properties of thiadiazole derivatives, such as their reactivity, stability, and interactions with other molecules, are key to their functionality. These properties are explored through chemical reactions, including nucleophilic substitutions and electrophilic additions, providing insights into the compound's potential applications (Dani et al., 2013).

Mechanism of Action

Target of Action

The primary target of this compound, also known as “5-{[2-oxo-2-(2,2,4-trimethyl-4-phenyl-3,4-dihydro-1(2H)-quinolinyl)ethyl]thio}-1,3,4-thiadiazol-2-amine” or “CBMicro_002208”, is the urease enzyme . Urease is a 550 kDa nickel-containing enzyme, which belongs to amidohydrolases and phosphotriesterase enzyme family . It catalyzes the conversion of urea to ammonia and carbon dioxide .

Mode of Action

The compound interacts with the urease enzyme, inhibiting its activity . The molecular docking simulation performed using AutoDock4 showed that the compound could interact well with the active site of the urease enzyme . This interaction results in the inhibition of the enzyme, preventing the conversion of urea to ammonia and carbon dioxide .

Biochemical Pathways

The inhibition of the urease enzyme affects the urea cycle, a series of biochemical reactions in organisms that produce urea from ammonia . This cycle is critical for the removal of excess ammonia from the body. The inhibition of urease disrupts this cycle, leading to an accumulation of urea and a decrease in the production of ammonia and carbon dioxide .

Pharmacokinetics

The compound’s high activity against the urease enzyme suggests that it may have good bioavailability .

Result of Action

The primary result of the compound’s action is the inhibition of the urease enzyme, leading to a disruption of the urea cycle . This disruption prevents the conversion of urea to ammonia and carbon dioxide, which can have significant effects on cellular processes .

properties

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(2,2,4-trimethyl-4-phenyl-3H-quinolin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4OS2/c1-21(2)14-22(3,15-9-5-4-6-10-15)16-11-7-8-12-17(16)26(21)18(27)13-28-20-25-24-19(23)29-20/h4-12H,13-14H2,1-3H3,(H2,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJUWPHOBLUYMNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C2=CC=CC=C2N1C(=O)CSC3=NN=C(S3)N)(C)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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